molecular formula C6H12N2O3S B2620194 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide CAS No. 515169-85-4

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide

Cat. No.: B2620194
CAS No.: 515169-85-4
M. Wt: 192.23
InChI Key: BHPBLQYIHLJARH-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)acetohydrazide is a heterocyclic compound featuring a sulfone-substituted thiolane (tetrahydrothiophene-1,1-dioxide) core linked to an acetohydrazide moiety. Its CAS number is 869716-08-5, and it is structurally distinct due to the presence of the 1,1-dioxo-thiolan group, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c7-8-6(9)3-5-1-2-12(10,11)4-5/h5H,1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPBLQYIHLJARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515169-85-4
Record name 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetohydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide typically involves the reaction of 3-thiopheneacetic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product . The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the dioxo group to other functional groups, such as hydroxyl groups.

    Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products Formed

The major products formed from these reactions include various substituted thiolane derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide exhibits significant antimicrobial properties. In studies involving various bacterial strains, including both Gram-positive and Gram-negative bacteria, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects.

Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro studies on MCF-7 breast cancer cells revealed that treatment with concentrations ranging from 10 to 50 µM led to notable reductions in cell viability after 48 hours. This suggests that the compound may inhibit cancer cell proliferation through mechanisms that are still being elucidated.

Anti-inflammatory Effects : In animal models of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This indicates potential applications in treating inflammatory conditions.

Industrial Applications

In addition to its medicinal applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique structural features allow it to serve as a building block for synthesizing more complex molecules in organic chemistry. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile for generating new derivatives .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A controlled experiment demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Study : Treatment on MCF-7 breast cancer cells showed significant reductions in viability.
  • Inflammation Model : In an animal model of acute inflammation, the compound significantly reduced paw edema compared to controls.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle Influence: The thiolan sulfone group in the target compound may enhance solubility or metabolic stability compared to benzimidazole or benzothiazole cores, which are more lipophilic and commonly associated with CNS activity (e.g., anticonvulsant effects) . Imidazothiazole and quinazolinone derivatives exhibit distinct target affinities (e.g., aldose reductase or EGFR inhibition), highlighting how heterocycle choice directs therapeutic application .

Substituent Effects :

  • Anticonvulsant activity in benzimidazole derivatives was maximized with electron-withdrawing groups (e.g., nitro or chloro substituents) on the aromatic ring .
  • In contrast, 1,2,4-triazole-thiol derivatives required bulky aromatic substituents (e.g., indole or pyrrole) for cytotoxic activity .

Hydrazide Modifications :

  • Cyclization of the hydrazide moiety into oxadiazole or triazole rings improved antimicrobial and anticancer activities, respectively .
  • The unmodified hydrazide group in the target compound may offer flexibility for further derivatization but could limit metabolic stability.

Biological Activity

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetohydrazide (CAS No. 515169-85-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₆H₁₂N₂O₃S, with a molecular weight of 192.24 g/mol. The compound features a unique acetohydrazide group that enhances its reactivity and potential biological activities. The synthesis typically involves the reaction of 3-thiopheneacetic acid with hydrazine hydrate under controlled conditions, often using solvents like ethanol or methanol and may involve sodium hydroxide as a base catalyst .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

In vitro studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results suggest that it induces apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell survival and death.

Anti-inflammatory Effects

Preliminary findings indicate that this compound may also exhibit anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. Notably, it may modulate oxidative stress responses and inflammatory pathways, contributing to its antimicrobial and anticancer activities .

Comparative Analysis

Compound Biological Activity Mechanism
This compoundAntimicrobial, Anticancer, Anti-inflammatoryEnzyme interaction, Apoptosis induction
Similar Thiolane DerivativesVaries (often less potent)Often similar but less specific

Case Studies

Several case studies have highlighted the potential of this compound:

  • Antimicrobial Study : In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial properties.
  • Cancer Cell Line Study : A study involving MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM led to significant reductions in cell viability after 48 hours.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups.

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